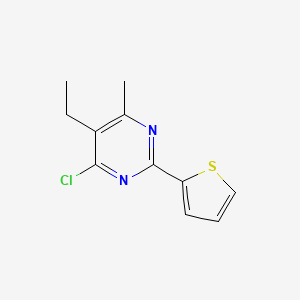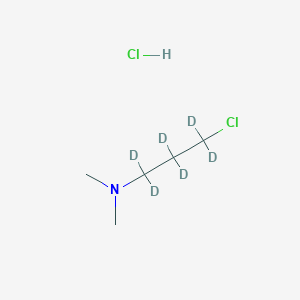
3-chloro-1,1,2,2,3,3-hexadeuterio-N,N-dimethylpropan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1,1,2,2,3,3-hexadeuterio-N,N-dimethylpropan-1-amine;hydrochloride is a deuterated analog of 3-chloro-N,N-dimethylpropan-1-amine hydrochloride. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium can influence the compound’s physical and chemical properties, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1,1,2,2,3,3-hexadeuterio-N,N-dimethylpropan-1-amine;hydrochloride typically involves the following steps:
Deuteration of Precursors: The starting materials are deuterated to introduce deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Chlorination: The deuterated precursor undergoes chlorination to introduce the chlorine atom at the desired position. This step often involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents.
Amination: The chlorinated intermediate is then reacted with dimethylamine to form the final product. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated using industrial-scale deuterium exchange reactors.
Continuous Chlorination: The chlorination step is performed in continuous flow reactors to ensure consistent product quality.
Automated Amination: Automated systems are used for the amination step to increase efficiency and reduce human error.
化学反応の分析
Types of Reactions
3-chloro-1,1,2,2,3,3-hexadeuterio-N,N-dimethylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can convert the compound into its corresponding amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of alcohols or ethers.
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
3-chloro-1,1,2,2,3,3-hexadeuterio-N,N-dimethylpropan-1-amine;hydrochloride is used in various scientific research fields:
Chemistry: As a deuterated compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It serves as a tracer in metabolic studies due to its stable isotope labeling.
Medicine: The compound is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is employed in the synthesis of other deuterated compounds used in various industrial applications.
作用機序
The mechanism of action of 3-chloro-1,1,2,2,3,3-hexadeuterio-N,N-dimethylpropan-1-amine;hydrochloride involves its interaction with molecular targets through:
Binding to Receptors: The compound can bind to specific receptors, altering their activity.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Isotope Effects: The presence of deuterium can slow down certain chemical reactions, providing insights into reaction mechanisms.
類似化合物との比較
Similar Compounds
3-chloro-N,N-dimethylpropan-1-amine hydrochloride: The non-deuterated analog.
3-chloro-N,N-dimethylpropan-1-amine-d6 hydrochloride: Another deuterated analog with different deuterium placement.
3-chloro-N,N-dimethylpropan-1-amine-d3 hydrochloride: A partially deuterated analog.
Uniqueness
3-chloro-1,1,2,2,3,3-hexadeuterio-N,N-dimethylpropan-1-amine;hydrochloride is unique due to its complete deuteration at specific positions, which can significantly alter its physical and chemical properties compared to its non-deuterated and partially deuterated analogs. This makes it particularly valuable in studies requiring precise isotope labeling.
特性
分子式 |
C5H13Cl2N |
|---|---|
分子量 |
164.10 g/mol |
IUPAC名 |
3-chloro-1,1,2,2,3,3-hexadeuterio-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H/i3D2,4D2,5D2; |
InChIキー |
LJQNMDZRCXJETK-QZWINYPGSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])N(C)C)C([2H])([2H])Cl.Cl |
正規SMILES |
CN(C)CCCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


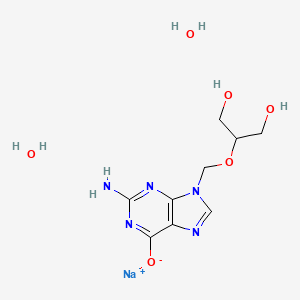
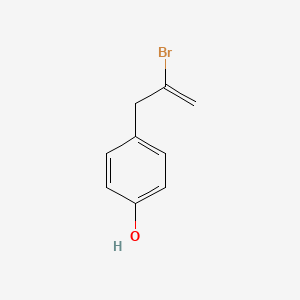
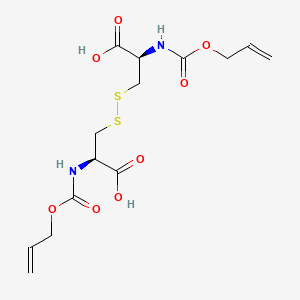
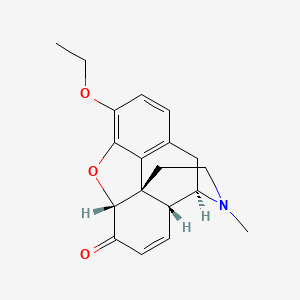
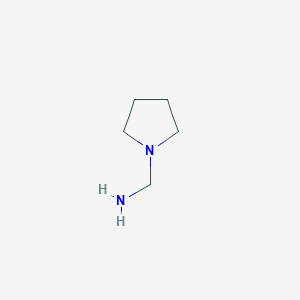
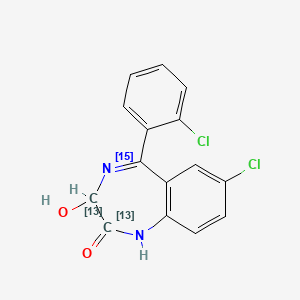
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
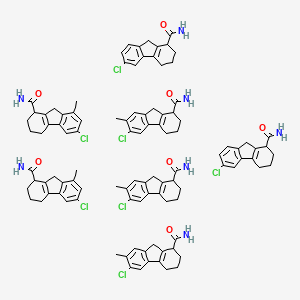

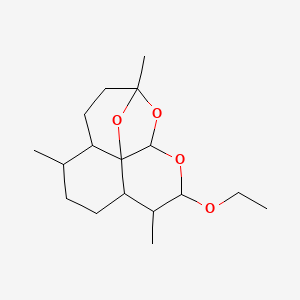
![4-hydroxy-9,10-dioxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid](/img/structure/B13403058.png)
